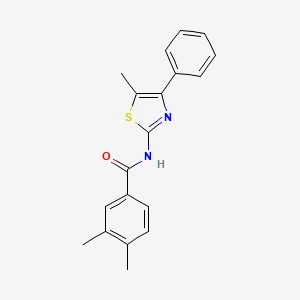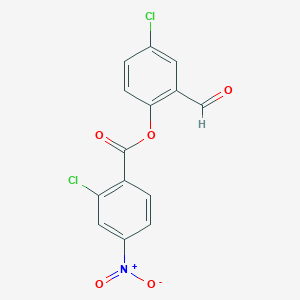![molecular formula C12H13F6N3O B5820614 N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-pyridinylmethyl)urea](/img/structure/B5820614.png)
N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-pyridinylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-pyridinylmethyl)urea (also known as TFMPU) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TFMPU is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis. In
Mechanism of Action
TFMPU inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups to substrates, thereby inhibiting kinase activity. TFMPU has been shown to be highly selective for protein kinases, with minimal off-target effects.
Biochemical and Physiological Effects:
TFMPU has been shown to have several biochemical and physiological effects. Inhibition of protein kinases by TFMPU has been shown to induce cell cycle arrest and apoptosis in cancer cells. TFMPU has also been shown to have anti-inflammatory effects in animal models of inflammation. Additionally, TFMPU has been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
TFMPU has several advantages for lab experiments. It is a highly selective inhibitor of protein kinases, making it a useful tool for studying kinase signaling pathways. TFMPU is also stable and easy to handle, making it a convenient reagent for lab experiments. However, TFMPU has some limitations. It is relatively expensive compared to other kinase inhibitors, and its effects on kinase activity can be affected by the presence of other compounds in the cellular environment.
Future Directions
TFMPU has several potential future directions for scientific research. One direction is the development of TFMPU-based therapies for cancer, inflammation, and neurological disorders. Another direction is the use of TFMPU as a tool to study kinase signaling pathways in various cellular processes. Additionally, the development of more potent and selective TFMPU analogs could improve its efficacy and reduce its off-target effects. Overall, TFMPU has the potential to make significant contributions to the field of biomedical research.
Synthesis Methods
TFMPU can be synthesized through a multistep process that involves the reaction of 3-pyridinemethanol with 1,1-bis(trifluoromethyl)propylamine in the presence of a catalyst. The resulting intermediate is then treated with urea to yield TFMPU. This synthesis method has been optimized to yield high purity TFMPU with a high yield.
Scientific Research Applications
TFMPU has been extensively used in scientific research due to its ability to act as a potent inhibitor of protein kinases. Protein kinases are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Aberrant protein kinase activity has been linked to several diseases, including cancer, inflammation, and neurological disorders. TFMPU has been shown to inhibit the activity of several protein kinases, including Aurora A, Aurora B, and CDK1, making it a promising candidate for the development of targeted therapies for these diseases.
properties
IUPAC Name |
1-(pyridin-3-ylmethyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F6N3O/c1-2-10(11(13,14)15,12(16,17)18)21-9(22)20-7-8-4-3-5-19-6-8/h3-6H,2,7H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYZNNBNITXLMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NCC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5820532.png)

![2-ethyl-N-{4-[(4-nitrophenyl)thio]phenyl}butanamide](/img/structure/B5820538.png)
![2-(4-ethoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5820552.png)
![3-(4-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5820567.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5820568.png)
![[(4-chlorophenyl)(hydroxy)phosphoryl]acetic acid](/img/structure/B5820573.png)
![4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5820575.png)
![3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5820580.png)

![N-(2,5-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5820598.png)

![1-(3-methylphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5820610.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-diethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5820624.png)